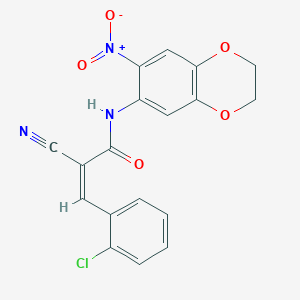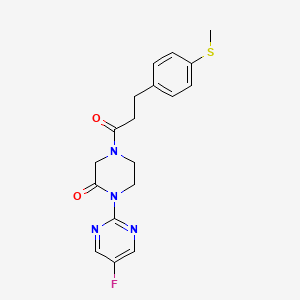
1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one, also known as FPPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds structurally related to the specified chemical have shown significant promise in antitumor applications. Notably, the synthesis of novel 3-phenylpiperazinyl-1-trans-propenes demonstrated potent cytotoxicity against several tumor cell lines, indicating potential use in cancer therapy (Naito et al., 2005). Additionally, pyrimidine-piperazine-chromene and -quinoline conjugates exhibited anti-proliferative activities against human breast cancer cell lines, suggesting their utility in developing anticancer drugs (Parveen et al., 2017).
Antimicrobial and Antiviral Activities
Research into urea and thiourea derivatives of piperazine doped with febuxostat revealed promising antiviral and antimicrobial activities, particularly against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for developing new antimicrobial agents (Reddy et al., 2013).
Antiemetic Properties
A study on the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines identified new compounds with powerful antiemetic activity, further underscoring the therapeutic potential of similar compounds in treating nausea and vomiting (Mattioda et al., 1975).
Neuroinflammation Imaging
In the context of neurodegenerative diseases, a study developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, indicating applications in diagnosing and monitoring neurodegenerative conditions (Lee et al., 2022).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been applied to piperidine derivatives to predict their efficacy as corrosion inhibitors on iron surfaces, demonstrating the versatility of these compounds beyond biological applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[3-(4-methylsulfanylphenyl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-26-15-5-2-13(3-6-15)4-7-16(24)22-8-9-23(17(25)12-22)18-20-10-14(19)11-21-18/h2-3,5-6,10-11H,4,7-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCYHYMOHULHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

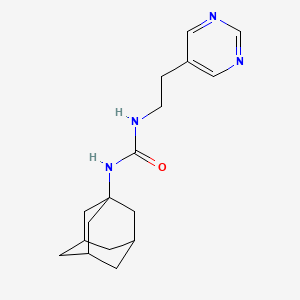
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)
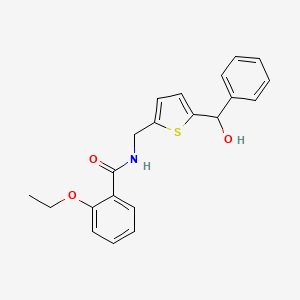
![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)
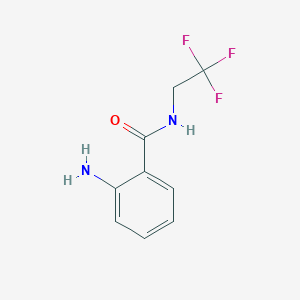
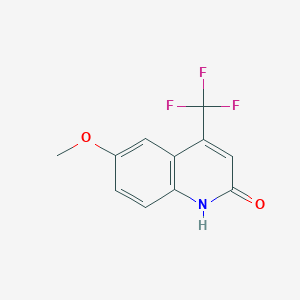
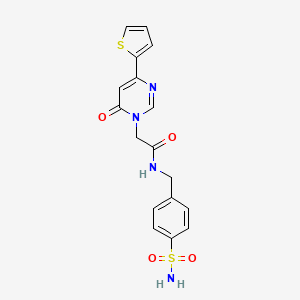
![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)
![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)
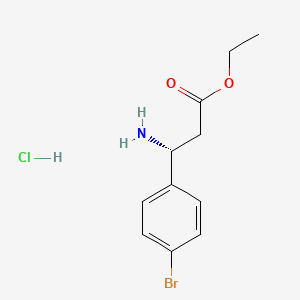
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
